molecular formula C22H18BrN3O3S3 B3006873 ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-37-7

ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B3006873
CAS RN: 864927-37-7
M. Wt: 548.49
InChI Key: RGWMWFMRRPZZDB-UHFFFAOYSA-N
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Description

The compound , ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex organic molecule that appears to be related to various research efforts in the synthesis of heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the development of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives has been reported in several studies. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create various substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These processes often involve cyclization reactions and the use of different reagents and catalysts to achieve the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction . Density functional theory (DFT) methods have been employed to optimize the molecular geometry and investigate the electronic properties, such as the molecular electrostatic potential (MEP) and Mulliken population analysis, which can provide insights into the reactivity and interaction sites of the molecule .

Chemical Reactions Analysis

The reactivity of related thiazole and pyridine derivatives has been explored in various chemical reactions. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to a variety of substitution and alkylation products while retaining the furylthiadiazole fragment . The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an intermediate for a new insecticide, involved esterification and bromination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as photophysical properties and singlet oxygen activation, have been studied. For instance, ethyl 3-phenylisothiazole-4-carboxylate and its derivatives showed fluorescence and were found to be singlet-oxygen sensitizers, which could have implications for their use in photo-oxidation reactions . Theoretical calculations of geometric parameters, vibrational assignments, and chemical shifts have been compared with experimental data to validate the synthesized structures .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate and related compounds have been synthesized through various chemical reactions. These include the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives and different cyanoacrylate derivatives, producing a range of ethyl iminothiazolopyridine-4-carboxylates and amino-imino derivatives. These compounds have been confirmed using elemental analysis and spectroscopic data (Mohamed, 2021), (Mohamed, 2014).

Applications in Heterocyclic Chemistry

These compounds play a significant role in the field of heterocyclic chemistry. They have been used to synthesize various nitrogen-containing heterocycles, demonstrating the effectiveness of this approach in creating complex molecular structures under mild conditions (Fang, Fang, & Zheng, 2013). Additionally, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems has been reported, indicating the versatility of these compounds in generating diverse heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of these compounds have been studied, highlighting their potential in applications like fluorescence and singlet oxygen activation. These studies provide insights into the electronic properties and possible applications in materials science and photodynamic therapy (Amati et al., 2010).

Antibacterial and Antituberculosis Activities

Some derivatives of these compounds have been evaluated for their antibacterial and antituberculosis activities, showing promising results against specific bacterial strains. This suggests potential applications in developing new antimicrobial agents (Jeankumar et al., 2013).

Antioxidant Properties

Studies have also explored the antioxidant activities of these compounds. The synthesis of di-2-thienyl ketones with thiazole or pyridine moiety and their evaluation as antioxidants underscore their potential in pharmaceutical applications (Althagafi, 2022).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S3/c1-2-29-22(28)26-10-9-12-16(11-26)32-21(25-19(27)15-7-8-17(23)30-15)18(12)20-24-13-5-3-4-6-14(13)31-20/h3-8H,2,9-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWMWFMRRPZZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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